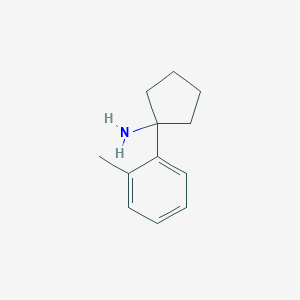
1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride is a chemical compound that features a bromophenyl group attached to a difluoropropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and difluoromethylamine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with difluoromethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Scientific Research Applications
1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropan-2-amine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1,1-difluoropropan-2-amine hydrochloride
- 1-(4-Fluorophenyl)-1,1-difluoropropan-2-amine hydrochloride
- 1-(4-Methylphenyl)-1,1-difluoropropan-2-amine hydrochloride
Comparison: 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, potentially leading to different biological activities and synthetic applications.
Properties
Molecular Formula |
C9H11BrClF2N |
|---|---|
Molecular Weight |
286.54 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1,1-difluoropropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrF2N.ClH/c1-6(13)9(11,12)7-2-4-8(10)5-3-7;/h2-6H,13H2,1H3;1H |
InChI Key |
ALMHXOGKAKCKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740457.png)
![[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B11740459.png)
![methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11740470.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740471.png)
![1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate](/img/structure/B11740476.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740480.png)

![2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11740505.png)
amine](/img/structure/B11740509.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740519.png)

